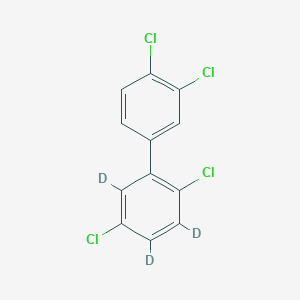
2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is a deuterium-labeled derivative of 2,3’,4’,5-Tetrachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl followed by deuterium exchange reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the selective chlorination and deuterium incorporation. The process may involve multiple steps, including purification and isolation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows stringent protocols to ensure high purity and consistency. The production involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to remove chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce partially dechlorinated biphenyls .
Scientific Research Applications
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in environmental monitoring to trace the fate and transport of PCBs in ecosystems
Mechanism of Action
The mechanism of action of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450, which play a crucial role in the detoxification and metabolism of xenobiotics .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,5,5’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Uniqueness
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise quantitation and tracing. This isotopic labeling distinguishes it from other similar compounds that do not have deuterium atoms .
Properties
Molecular Formula |
C12H6Cl4 |
|---|---|
Molecular Weight |
295.0 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trideuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H/i2D,4D,6D |
InChI Key |
KENZYIHFBRWMOD-NCYHUZTRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


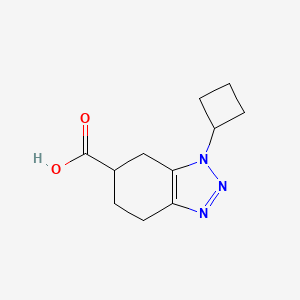



![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
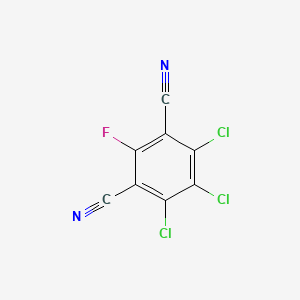
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
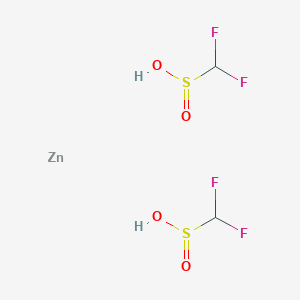
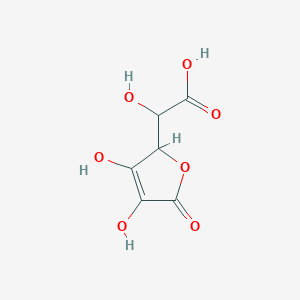
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B15128396.png)
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)


![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
